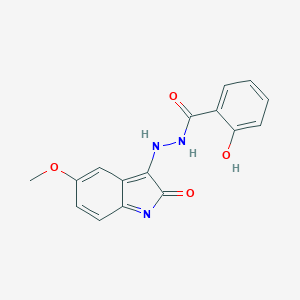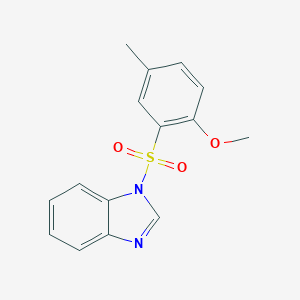![molecular formula C14H11BrN4O5 B246374 N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide, also known as BFA-1, is a chemical compound that has been studied for its potential use in scientific research. BFA-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide acts by inhibiting the function of certain proteins in cells. Specifically, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to inhibit the activity of the Golgi apparatus, a cellular organelle that is involved in protein trafficking and modification. By disrupting the function of the Golgi apparatus, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide can affect a variety of cellular processes.
Biochemical and Physiological Effects:
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has a variety of biochemical and physiological effects. In addition to its effects on the Golgi apparatus, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to affect the function of other cellular organelles, including the endoplasmic reticulum and the mitochondria. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has also been shown to affect the activity of certain enzymes and signaling pathways in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide in lab experiments is its specificity for the Golgi apparatus. By selectively inhibiting the function of this organelle, researchers can study the effects of disrupting this cellular process. However, one limitation of using N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide is its potential toxicity. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide. One area of focus could be the development of more specific inhibitors of the Golgi apparatus, which could provide more targeted tools for studying this cellular process. Additionally, further research could be done to explore the potential use of N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide as an anticancer agent, including studies in animal models of cancer. Finally, more research could be done to explore the potential use of N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide in neuroscience research, including studies of its effects on brain function and behavior.
Méthodes De Synthèse
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of various starting materials. One commonly used method involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide.
Applications De Recherche Scientifique
N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been used in a variety of scientific research applications. One area of focus has been its potential as an anticancer agent. N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro, and has also been studied in animal models of cancer. Additionally, N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide has been studied for its potential use as a tool in neuroscience research, as it has been shown to affect the function of certain proteins in the brain.
Propriétés
Formule moléculaire |
C14H11BrN4O5 |
|---|---|
Poids moléculaire |
395.16 g/mol |
Nom IUPAC |
N-[2-[(2Z)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H11BrN4O5/c15-12-5-4-11(24-12)7-17-18-13(20)8-16-14(21)9-2-1-3-10(6-9)19(22)23/h1-7H,8H2,(H,16,21)(H,18,20)/b17-7- |
Clé InChI |
HYHNETQIMAOEQH-IDUWFGFVSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)N/N=C\C2=CC=C(O2)Br |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN=CC2=CC=C(O2)Br |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN=CC2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)






